molecular formula C14H12O2 B2906547 3-benzylbenzoic Acid CAS No. 620-54-2

3-benzylbenzoic Acid

Cat. No. B2906547
CAS RN: 620-54-2
M. Wt: 212.248
InChI Key: WHUFYYNKCXXKSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-benzylbenzoic Acid is C14H12O2 . This indicates that the molecule is composed of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Antibacterial Activity

3-Benzylbenzoic acid and its derivatives exhibit significant biological properties. For instance, a novel derivative synthesized from 3-hydroxybenzoic acid demonstrated potent antibacterial activity, suggesting potential as a chemotherapeutic agent (Satpute, Gangan, & Shastri, 2018).

Liquid Crystal Synthesis

Benzoic acid derivatives, including those related to 3-benzylbenzoic acid, are utilized in the synthesis of liquid crystals. For example, certain benzoic acid derivatives with large branches are known to exhibit liquid crystalline behavior at high temperatures, indicating their application in materials science (Weissflog et al., 1996).

Photocatalysis and Energy Frameworks

In the field of energy frameworks, derivatives of benzoic acid like 3-benzoyl-4-hydroxybenzoic acid have been studied for their structural properties and thermal stability. These studies help in understanding their potential application in various energy-related processes (Kumar et al., 2019).

Immunobiological Activity

3-Benzylbenzoic acid derivatives have been found to exhibit immunobiological activity. Research on compounds isolated from plants showed that they could stimulate macrophage functions, indicating potential use in treating infectious diseases (Choi et al., 2005).

Anaerobic Metabolism

Studies on 3-hydroxybenzoate, which is structurally related to 3-benzylbenzoic acid, have shed light on its anaerobic metabolism in certain bacteria. This research provides insights into its potential environmental impact and applications in bioremediation (Laempe et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, 3-Benzoylbenzoic acid, indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

3-benzylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUFYYNKCXXKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

620-54-2
Record name 3-benzylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a Parr bottle containing 3-benzoylbenzoic acid (0.044 moles) (Aldrich) in 150 mL of ethyl acetate and 4.5 mL of concentrated H2SO4 was added 10 grams of 5% Pd/C. The mixture was hydrogenated on a Parr apparatus under hydrogen (45 psi) overnight. The reaction mixture was then filtered through Hyflo, washing with ethyl acetate. The filterate was dried over Na2SO4, filtered and concentrated to give an oil. The oil was slurried in hexane and the resulting white solid was collected by filtration to afford 3-benzylbenzoic acid, which was used without further purification.
Quantity
0.044 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-benzylbenzoate (0.610 g; 2.70 mmol) in THF (14 mL) was added a solution of lithium hydroxide hydrate (0.403 g; 5.39 mmol) in water (12 mL). The mixture was refluxed for 2 hours and concentrated under reduced pressure to remove the THF. The aqueous solution was acidified with 6N hydrochloric acid. The white precipitate formed was collected by filtration, washed with water and dried to afford 0.527 g (92%) of 3-benzylbenzoic acid which was directly used in the next step.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.403 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

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